Camstatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

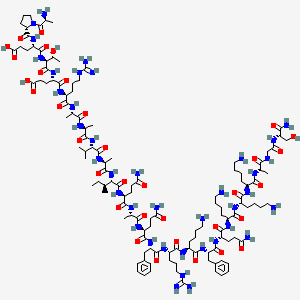

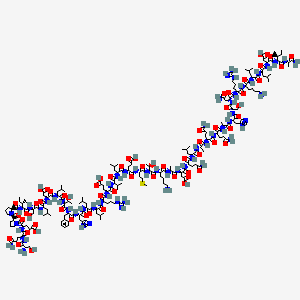

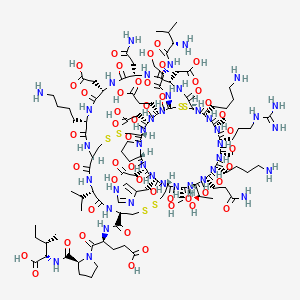

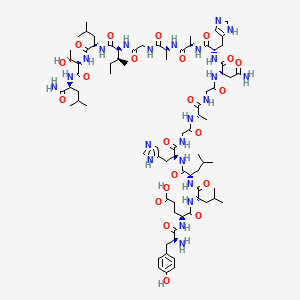

Camstatin is a natural product isolated from Streptomyces parvulus, a soil-dwelling actinomycete. It is a polyketide derived from the polyketide synthase (PKS) pathway. Camstatin has been extensively studied for its biological activities in various organisms and is known to possess potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Camstatin has been found to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

Camstatin is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis pathway involves the coupling of protected amino acids in a stepwise manner on a solid support, followed by deprotection and cyclization to form the cyclic peptide.

Starting Materials

Fmoc-protected amino acids (e.g. Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH), Resin (e.g. Wang resin, Rink amide resin), Coupling reagents (e.g. HBTU, DIC, PyBOP), Deprotection reagents (e.g. TFA, piperidine), Cyclization reagents (e.g. HATU, PyBOP)

Reaction

Loading of resin onto a solid support, Protection of the N-terminal amino acid with Fmoc group, Coupling of Fmoc-protected amino acids using coupling reagents, Deprotection of Fmoc group using deprotection reagents, Cyclization of linear peptide using cyclization reagents, Cleavage of the cyclic peptide from the resin using cleavage reagents

Applications De Recherche Scientifique

Camstatin has been extensively studied for its biological activities in a variety of organisms, including bacteria, fungi, plants, and mammals. In vivo studies have shown that camstatin is able to inhibit the growth of various types of tumors in animal models. In vitro studies have demonstrated that camstatin is able to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Mécanisme D'action

The exact mechanism of action of camstatin is not fully understood. However, it is thought to act by inhibiting the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In particular, camstatin has been found to inhibit the activity of protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been found to modulate the activity of various cytokines and chemokines involved in the immune response.

Activité Biologique

Camstatin has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory activities. In particular, camstatin has been found to inhibit the growth of various types of tumors in animal models. In addition, camstatin has been shown to modulate the activity of various cytokines and chemokines involved in the immune response.

Effets Biochimiques Et Physiologiques

Camstatin has been found to modulate the activity of various enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

Camstatin has been extensively studied in a variety of laboratory experiments. One of the major advantages of using camstatin in laboratory experiments is its ability to modulate the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In addition, camstatin has been found to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system. However, there are some limitations to using camstatin in laboratory experiments, such as its relatively low solubility in water and its potential for toxicity.

Orientations Futures

The potential of camstatin as a therapeutic agent is still being explored. Future research should focus on developing new methods for synthesizing camstatin, as well as exploring its potential therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, further research should be conducted to better understand the mechanism of action of camstatin and to identify potential new targets for its therapeutic activity. Finally, further research should be conducted to assess the safety and efficacy of camstatin in clinical trials.

Propriétés

IUPAC Name |

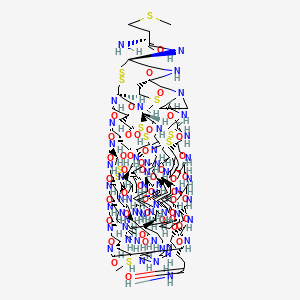

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNWNBOOELGGSY-QCJADNLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H203N39O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2760.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Camstatin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

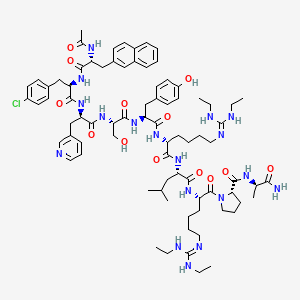

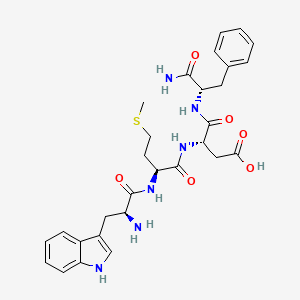

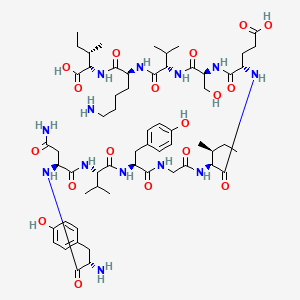

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

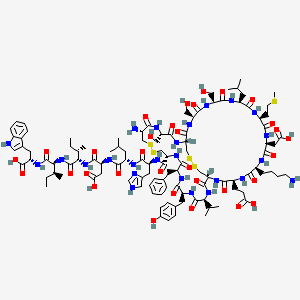

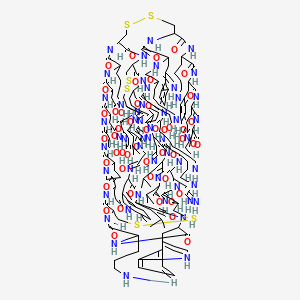

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)